

Comprehensive Guide to the Mass Spectrometry Fragmentation of N-hydroxy-N'-methyl- ethanimidamide

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Compound of Interest

Compound Name:	Ethanimidamide, N-hydroxy-N'-methyl-
CAS No.:	62626-11-3
Cat. No.:	B14531444

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Content Type: Publish Comparison Guide Subject: Structural Elucidation & Fragmentation Mechanics (

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Executive Summary & Chemical Identity

N-hydroxy-N'-methyl-ethanimidamide is a critical amidoxime derivative, often encountered as a synthetic intermediate, a prodrug moiety (e.g., in amidine-based pharmaceuticals), or a degradation impurity. Its analysis requires distinguishing it from isobaric amides and structural isomers.

Property	Detail
IUPAC Name	N-hydroxy-N'-methyl-ethanimidamide
Common Name	N-Methylacetamidoxime
Molecular Formula	
Exact Mass	88.0637 Da
Structure	(and tautomers)
Key Challenge	Distinguishing from N,N-Dimethylacetamide (, MW 87) and Acetamidoxime (, MW 74).

Experimental Configuration: Ionization Techniques

To achieve reliable detection, the choice of ionization source dictates the fragmentation richness.

Comparison of Ionization Modes

Feature	Electrospray Ionization (ESI)	Electron Ionization (EI)
Primary Ion	(m/z 89)	(m/z 88)
Energy Regime	Soft (Low internal energy)	Hard (70 eV standard)
Dominant Pathway	Even-electron rearrangements, loss of neutral molecules (,).	Radical-induced cleavages, loss of radicals (,).
Application	LC-MS/MS for biological matrices (metabolite ID).	GC-MS for volatile impurity profiling.

Fragmentation Analysis (The Core)

The fragmentation of N-hydroxy-N'-methyl-ethanimidamide is governed by the lability of the N–O bond and the stability of the resulting amidine core.

Primary Fragmentation Pathways (ESI-MS/MS)

In ESI(+), the precursor ion is m/z 89 (

). The fragmentation is driven by proton mobility between the oxime oxygen and the amine nitrogen.

Pathway A: Dehydration (Loss of

)

- Mechanism: Protonation occurs on the hydroxyl oxygen, followed by elimination of water.
- Transition:
- Product: N-methyl-acetamidinium cation (
- Significance: This is often the base peak in ESI spectra due to the high stability of the amidinium resonance system.

Pathway B: Loss of Oxygen (Deoxygenation)

- Mechanism: Unusual for even-electron ions but observed in amidoximes; loss of an oxygen atom (16 Da) or cleavage of the N-O bond.
- Transition:
- Product: Protonated N-methyl-acetamidine.

Pathway C: C-N Bond Cleavage (Retro-Synthesis)

- Mechanism: Cleavage of the bond between the central carbon and the N-methyl group.
- Transition:

(Acetamidoxime core) or

(Acetonitrile adduct).

Fragmentation Pathways (EI-MS)

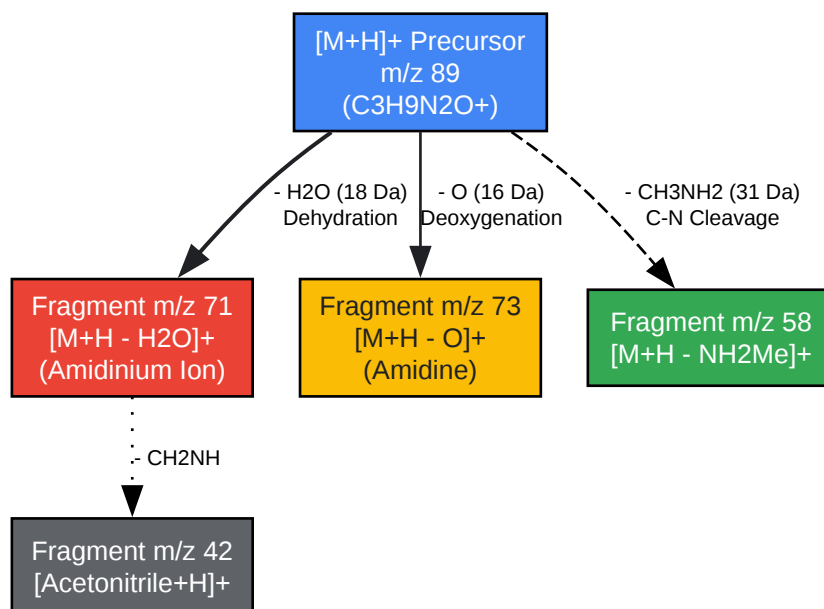
In EI (70 eV), the molecular ion is a radical cation m/z 88 (

).

- -Cleavage: Loss of the methyl group (, 15 Da).
 - .
- Loss of Hydroxyl Radical: Cleavage of the weak N-O bond.
 - ().
- McLafferty-like Rearrangement: Not dominant due to lack of -hydrogens, but H-transfer from the N-methyl group can occur, leading to elimination of .

Visualizing the Fragmentation Tree

The following diagram illustrates the mechanistic flow for the Protonated Molecular Ion (ESI Mode).



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Figure 1: ESI-MS/MS Fragmentation pathway of N-hydroxy-N'-methyl-ethanimidamide (

) . The loss of water to form the amidinium ion (

) is the dominant transition.

Comparative Performance Guide

This section compares the target molecule against its closest structural analogues to aid in impurity identification.

Table 1: Diagnostic Ion Comparison

Compound	MW	Precursor (ESI)	Key Fragment 1	Key Fragment 2	Differentiating Feature
N-hydroxy-N'-methyl-ethanimidamide	88	89	71 (-)	73 (-O)	Strong m/z 71 (Amidinium)
Acetamidoxime	74	75	58 (-)	42 (-)	Shift of -14 Da compared to target.
N,N-Dimethylacetamide	87	88	46 (-)	43 (-)	Lack of m/z 71; dominant Acylium ion (43).
N-Methylacetamide	72	73	56 (-)	30	Precursor is m/z 73 (Target's fragment).

Why this matters:

- **Impurity Profiling:** If you observe a peak at m/z 73 in the MS spectrum of the target (m/z 89), it confirms the presence of the amidine core. If you see m/z 43 as the base peak, you likely have amide contamination (Dimethylacetamide) rather than the amidoxime.

Validated Experimental Protocol

To replicate these results, follow this self-validating ESI-MS/MS workflow.

Step 1: Sample Preparation

- **Solvent:** Dissolve standard in 50:50 Methanol/Water + 0.1% Formic Acid.
- **Concentration:** 1 µg/mL (Avoid saturation to prevent dimer formation, m/z 177).

Step 2: MS Source Optimization

- Mode: Positive Ion Mode (ESI+).
- Capillary Voltage: 3.0 kV (Standard).
- Cone Voltage: Low (15-20V).
 - Reasoning: Amidoximes are thermally labile. High cone voltage induces "in-source fragmentation," prematurely converting m/z 89

71, leading to false identification of the amidine.

Step 3: Collision Energy (CE) Ramp

- Low CE (10 eV): Preserve precursor m/z 89.
- Med CE (20-25 eV): Maximize generation of diagnostic m/z 71.
- High CE (40 eV): Force generation of skeletal fragments (m/z 42, Acetonitrile).

References

- Fragmentation of Amidoximes
 - Mechanism of amidoxime fragment
 - Source: (Analogous amide data for baseline comparison).
- Metabolic Context
 - Metabolism of N,N-Dimethylacetamide to N-methylacetamide and related species.[\[1\]](#)[\[2\]](#)
 - Source:
- General ESI Fragmentation Rules
 - Interpretation of MS/MS Spectra of Nitrogenous Compounds.
 - Source:

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Sources

- [1. Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
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